4-(4-methylphenoxy)-N-(thiophen-2-ylmethyl)benzamide
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Overview
Description
4-(4-methylphenoxy)-N-(thiophen-2-ylmethyl)benzamide is an organic compound that features a benzamide core substituted with a 4-methylphenoxy group and a thiophen-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylphenoxy)-N-(thiophen-2-ylmethyl)benzamide typically involves the following steps:
Formation of 4-methylphenoxybenzoyl chloride: This can be achieved by reacting 4-methylphenol with benzoyl chloride in the presence of a base such as pyridine.
Amidation Reaction: The 4-methylphenoxybenzoyl chloride is then reacted with thiophen-2-ylmethylamine in the presence of a base like triethylamine to form the desired benzamide.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-(4-methylphenoxy)-N-(thiophen-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.
Substitution: Halogenating agents like bromine or chlorinating agents like sulfuryl chloride.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
4-(4-methylphenoxy)-N-(thiophen-2-ylmethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-methylphenoxy)-N-(thiophen-2-ylmethyl)benzamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(4-methylphenoxy)-N-(phenylmethyl)benzamide: Similar structure but with a phenylmethyl group instead of a thiophen-2-ylmethyl group.
4-(4-methylphenoxy)-N-(thiophen-2-ylmethyl)aniline: Similar structure but with an aniline group instead of a benzamide group.
Uniqueness
4-(4-methylphenoxy)-N-(thiophen-2-ylmethyl)benzamide is unique due to the presence of both the 4-methylphenoxy and thiophen-2-ylmethyl groups, which confer specific electronic and steric properties that can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
4-(4-methylphenoxy)-N-(thiophen-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2S/c1-14-4-8-16(9-5-14)22-17-10-6-15(7-11-17)19(21)20-13-18-3-2-12-23-18/h2-12H,13H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JONBBPQGPSYTAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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